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Compound of Interest

Compound Name: Methasterone

Cat. No.: B159527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of novel

metabolites of the synthetic anabolic-androgenic steroid, Methasterone (also known as 17β-

hydroxy-2α,17α-dimethyl-5α-androstan-3-one). The guide details the various metabolites

identified in human and in vitro studies, outlines the experimental protocols for their detection

and characterization, and visualizes the metabolic pathways and analytical workflows.

Identified Methasterone Metabolites
The metabolism of Methasterone is extensive, involving both Phase I and Phase II

biotransformations. Numerous metabolites have been identified, primarily in urine, through

studies involving human administration, in vitro incubation with human liver S9 fractions, and

microbial transformations.[1][2][3][4][5] The primary routes of Phase I metabolism include

hydroxylation, oxidation, reduction, and epimerization.[1][3] Phase II metabolism mainly

involves glucuronidation and sulfation.[1][3]

Below is a summary of the key metabolites identified in various studies.
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Metabolite ID
Proposed
Structure

Biological
Matrix

Analytical
Method(s)

Reference(s)

M1

17β-hydroxy-

2α,17α-dimethyl-

5β-androstan-3-

one

Human Urine GC-MS [2][6]

M2

2α,17α-dimethyl-

5α-androsta-

3α,17β-diol

Human Urine GC-MS [1][6]

M3

2α,17α-dimethyl-

5α-androsta-

3β,17β-diol

Human Urine GC-MS [1]

M4

2α,17α-dimethyl-

5α-androsta-

2β,3α,17β-triol

Human Urine GC-MS [1]

M5 Isomer of M4 Human Urine GC-MS [1]

M6

2α,17α-dimethyl-

5α-androsta-

3α,17β-diol-16-

one

Human Urine GC-MS [1]

M7

2α,17α-dimethyl-

5α-androsta-

3α,16ξ,17β-triol

Human Urine GC-MS [1]

M8

2α,17α-dimethyl-

5α-androsta-

2β,3α,16ξ,17β-

tetrol

Human Urine GC-MS [1]

M9

18-nor-2α,17,17-

trimethyl-5α-

androst-13-en-

3α,17β-diol

Human Urine GC-MS [1]
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G2

18-nor-17β-

hydroxymethyl-

2α, 17α-

dimethyl-androst-

13-en-3α-ol-ξ-O-

glucuronide

Human Urine LC-QTOF-MS [3]

S1, S2
Sulfate

Conjugates
Human Urine LC-QTOF-MS [3]

MTS-M3

2α,17α-dimethyl-

5ξ-androstane-

3α,12ξ,16ξ,17β-

tetrol

Human Liver S9
GC-Orbitrap-

HRMS
[4]

Metabolite 2

6β,7β,17β-

trihydroxy-

2α,17α-dimethyl-

5α-androstane-3-

one

Cunninghamella

blakesleeana
NMR, MS [5][7]

Metabolite 3

6β,7α,17β-

trihydroxy-

2α,17α-dimethyl-

5α-androstane-3-

one

Cunninghamella

blakesleeana
NMR, MS [5][7]

Metabolite 4

6α,17β-

dihydroxy-

2α,17α-dimethyl-

5α-androstane-

3,7-dione

Cunninghamella

blakesleeana
NMR, MS [5][7]

Metabolite 5

3β,6β,17β-

trihydroxy-

2α,17α-dimethyl-

5α-androstane-7-

one

Macrophomina

phaseolina
NMR, MS [5][7]
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Metabolite 6

7α,17β-

dihydroxy-

2α,17α-dimethyl-

5α-androstane-3-

one

Macrophomina

phaseolina
NMR, MS [5][7]

Metabolite 7

6β,9α,17β-

trihydroxy-

2α,17α-dimethyl-

5α-androstane-3-

one

Macrophomina

phaseolina
NMR, MS [5][7]

Experimental Protocols
The structural elucidation of Methasterone metabolites relies on a combination of

sophisticated analytical techniques. Below are detailed methodologies for the key experiments

cited in the literature.

Sample Preparation from Human Urine
This protocol is adapted from studies focused on identifying Phase I and Phase II metabolites

in human urine following oral administration of Methasterone.[1][3]

a) Preparation for Glucuronide Fraction Analysis (Phase I metabolites):

To 2 mL of urine, add an internal standard (e.g., 17α-methyltestosterone).

Adjust the pH to 7.0 with a phosphate buffer.

Add 50 µL of β-glucuronidase from E. coli.

Incubate the mixture at 50°C for 1 hour to enzymatically hydrolyze the glucuronide

conjugates.

After cooling to room temperature, add 250 µL of a potassium carbonate/bicarbonate buffer

(20% w/v, pH 9.6).
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Perform liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME) by vortexing for 5

minutes and centrifuging at 1500 x g for 5 minutes.

Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of

nitrogen at 40°C.

The dried residue is then ready for derivatization for GC-MS analysis.

b) Preparation for Direct Analysis of Sulfate and Free Metabolites (Phase II):

To 4 mL of urine, add an internal standard.

Alkalinize the sample to pH 10 with 500 µL of an aqueous potassium carbonate/bicarbonate

buffer (20% w/v).

Extract with 5 mL of TBME, vortex for 5 minutes, and centrifuge at 1500 x g for 5 minutes.

The organic layer, containing free metabolites, is separated and evaporated to dryness.

The aqueous layer can be further processed for the analysis of sulfate conjugates, typically

by solid-phase extraction or direct injection onto an LC-MS/MS system.

In Vitro Metabolism with Human Liver S9 Fraction
This protocol is a general procedure for studying the in vitro metabolism of Methasterone
using human liver S9 fractions to generate and identify metabolites.[4]

Prepare an incubation mixture containing:

Human liver S9 fraction (final protein concentration typically 1 mg/mL).

Methasterone (e.g., 10 µM final concentration, dissolved in a suitable solvent like

methanol, final solvent concentration <1%).

Phosphate buffer (e.g., 100 mM, pH 7.4).

Cofactors for Phase I metabolism: NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3

mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM
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magnesium chloride).

Cofactors for Phase II metabolism (optional, can be added for studying conjugation):

UDPGA (for glucuronidation) and PAPS (for sulfation).

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the metabolic reaction by adding the cofactor solution.

Incubate at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.

Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2

volumes).

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.

The supernatant is collected, evaporated, and reconstituted in a suitable solvent for LC-MS

or GC-MS analysis.

Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl and keto

groups of the steroids are typically derivatized to increase their volatility and improve their

chromatographic and mass spectrometric properties. A common derivatization procedure is

silylation.[1]

To the dried residue from the sample preparation step, add 100 µL of a derivatizing agent

mixture. A common mixture is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA),

ammonium iodide (NH4I), and ethanethiol (1000:2:3, v/w/v).

Vortex the mixture and heat at 60°C for 20-30 minutes.

After cooling, the sample is ready for injection into the GC-MS system.

GC-MS and LC-MS/MS Analysis
a) Gas Chromatography-Mass Spectrometry (GC-MS):
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Chromatographic Separation: A non-polar capillary column, such as a 5% phenyl-

methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically

used. The oven temperature is programmed to ramp from a lower temperature (e.g., 150°C)

to a higher temperature (e.g., 320°C) to separate the different metabolites.

Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The mass

spectrometer is operated in full-scan mode to identify unknown metabolites and in selected-

ion monitoring (SIM) mode for targeted analysis and quantification.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Chromatographic Separation: Reversed-phase chromatography is typically employed, often

with a C18 column. A gradient elution with a mobile phase consisting of water and an organic

solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium

acetate, is used to separate the metabolites.

Mass Spectrometry: Electrospray ionization (ESI), in both positive and negative ion modes,

is used to ionize the metabolites. A tandem mass spectrometer (e.g., a triple quadrupole or a

high-resolution mass spectrometer like a QTOF or Orbitrap) is used to acquire MS and

MS/MS spectra for structural elucidation and sensitive detection.

Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the metabolic

pathways of Methasterone and a typical experimental workflow for metabolite identification.

Caption: Proposed metabolic pathway of Methasterone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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